10-(3,5-Dibromo-phenyl)-10H-phenoxazine
Description
Overview of Phenoxazine (B87303) as a Versatile Heterocyclic Core for Functional Materials
Phenoxazine is a heterocyclic compound featuring a central oxazine (B8389632) ring flanked by two benzene (B151609) rings. This unique structure imparts a non-planar, butterfly-like conformation. The presence of both an electron-rich nitrogen and an oxygen atom within the heterocyclic core makes phenoxazine and its derivatives highly valuable in the design of functional organic materials. nih.govnsf.gov These compounds have demonstrated significant promise in a variety of applications, including as photoredox catalysts, in organic light-emitting diodes (OLEDs), and as components of dye-sensitized solar cells. nih.govresearchgate.net
The inherent electronic properties of the phenoxazine scaffold, such as its strong electron-donating nature, can be systematically modified. This tunability allows for the creation of materials with specific and enhanced functionalities, making the phenoxazine core a subject of intense academic and industrial research. researchgate.net
Significance of N-Substitution in Tailoring Phenoxazine Properties for Academic Research
For instance, the synthesis of N-aryl phenoxazines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This versatile reaction allows for the coupling of phenoxazine with a wide variety of aryl halides, providing a straightforward method to introduce diverse functionalities. The ability to systematically vary the N-aryl group enables researchers to fine-tune the material's properties for specific applications, such as enhancing the efficiency of OLEDs or the catalytic activity of photoredox catalysts.
Rationale for Halogenation, Specifically Dibromo-Phenyl Functionalization, in N-Aryl Phenoxazines
Halogenation, and specifically the introduction of bromine atoms, is a powerful tool in the design of advanced organic materials. In the context of N-aryl phenoxazines, the strategic placement of bromine atoms on the N-phenyl ring, as seen in 10-(3,5-Dibromo-phenyl)-10H-phenoxazine , serves several key purposes.
The presence of two bromine atoms on the phenyl ring significantly influences the electronic properties of the molecule. Bromine is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can enhance the electrochemical stability of the resulting material. nsf.gov Furthermore, the introduction of heavy atoms like bromine can promote intersystem crossing, a phenomenon that is crucial for the development of efficient phosphorescent materials used in OLEDs. The steric bulk of the bromine atoms can also play a role in controlling the molecular packing in the solid state, which in turn affects the material's charge transport properties.
While specific research data on This compound is limited in publicly accessible literature, the rationale for its design is firmly rooted in the established principles of materials chemistry. The dibromo-substitution is a deliberate strategy to create a phenoxazine derivative with potentially enhanced stability and unique photophysical properties for applications in organic electronics.
Interactive Data Tables
Below are interactive tables summarizing key information for the subject compound and related derivatives.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1313412-21-3 | bldpharm.com |
| Molecular Formula | C18H11Br2NO | bldpharm.com |
| Molecular Weight | 417.09 g/mol | bldpharm.com |
| Predicted Boiling Point | 486.2±45.0 °C | chemicalbook.com |
| Predicted Density | 1.704±0.06 g/cm³ | chemicalbook.com |
| Predicted pKa | -4.49±0.20 | chemicalbook.com |
Properties of Related Brominated Phenoxazine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 10-(4-Bromophenyl)-10H-phenoxazine | 71041-21-9 | C18H12BrNO | 338.2 g/mol | Single bromine on the N-phenyl group. nih.gov |
| 3-Bromo-10-phenyl-10H-phenoxazine | 71041-11-7 | C18H12BrNO | 338.2 g/mol | Bromine on the phenoxazine core. nih.gov |
| 10-(3-Bromophenyl)-10H-phenoxazine | 1313412-20-2 | C18H12BrNO | 338.2 g/mol | Single bromine in the meta position of the N-phenyl group. chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C18H11Br2NO |
|---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
10-(3,5-dibromophenyl)phenoxazine |
InChI |
InChI=1S/C18H11Br2NO/c19-12-9-13(20)11-14(10-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H |
InChI Key |
HTMWYPRMGYQKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC(=CC(=C4)Br)Br |
Origin of Product |
United States |
Electronic Structure and Molecular Orbital Theory of 10 3,5 Dibromo Phenyl 10h Phenoxazine
Density Functional Theory (DFT) Investigations of Ground State Electronic Properties
DFT calculations serve as a powerful tool to unravel the intricate details of the electronic landscape of complex organic molecules. For 10-(3,5-Dibromo-phenyl)-10H-phenoxazine, these computational methods provide a foundational understanding of its intrinsic electronic nature.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Topologies
The spatial distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the charge transport and photophysical behavior of a molecule. In many phenoxazine-based donor-acceptor systems, the HOMO is predominantly localized on the electron-rich phenoxazine (B87303) moiety, while the LUMO is centered on the electron-accepting substituent.
For this compound, the HOMO is expected to be distributed across the phenoxazine ring system, with significant contributions from the nitrogen and oxygen heteroatoms. This localization establishes the phenoxazine core as the primary electron-donating unit of the molecule. Conversely, the LUMO is anticipated to be primarily localized on the 3,5-dibromophenyl substituent. The presence of the electron-withdrawing bromine atoms enhances the acceptor character of this phenyl ring, leading to a distinct spatial separation of the HOMO and LUMO. This clear separation is a characteristic feature of molecules designed for efficient intramolecular charge transfer.
Computational Assessment of Frontier Molecular Orbital Energy Levels and Band Gap
The energy levels of the HOMO and LUMO, and the resulting energy gap (Egap), are fundamental parameters that govern a molecule's conductivity and its potential for use in electronic devices. The HOMO energy is directly related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy corresponds to the electron affinity, or the ability to accept an electron. A smaller HOMO-LUMO gap generally implies a higher reactivity and lower energy required for electronic excitation.
| Molecular Orbital | Property | Expected Value Range |
| HOMO | Energy Level | -5.0 to -5.5 eV |
| LUMO | Energy Level | -1.5 to -2.5 eV |
| Band Gap (Egap) | Energy Difference | 2.5 to 4.0 eV |
| Note: These values are estimations based on computational studies of analogous phenoxazine derivatives and are presented for illustrative purposes. |
Influence of Dibromo-Phenyl Substitution on Electronic Distribution and Aromaticity
The non-planar, or "butterfly," conformation of the phenoxazine ring is a defining structural feature that helps to suppress intermolecular aggregation. The attachment of the dibromo-phenyl group can influence the dihedral angle of this butterfly structure, which in turn affects the electronic coupling between the donor (phenoxazine) and acceptor (dibromo-phenyl) moieties. The aromaticity of the phenoxazine core is largely retained, providing a stable electronic framework for the molecule.
Time-Dependent Density Functional Theory (TD-DFT) Analysis of Excited States
TD-DFT is a computational methodology employed to investigate the electronic transitions and properties of molecules in their excited states. This analysis is crucial for understanding the photophysical behavior, such as absorption and emission characteristics.
Characterization of Photoexcitation Processes and Intramolecular Charge Transfer (ICT) Nature
Upon photoexcitation, an electron is promoted from an occupied orbital to a virtual orbital. In donor-acceptor molecules like this compound, the lowest energy electronic transition typically corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of these orbitals, this HOMO-LUMO transition results in a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT).
In the ground state, the molecule possesses a certain charge distribution. Following light absorption, the ICT process leads to a new excited state with a much larger dipole moment, where the phenoxazine unit becomes more positively charged and the dibromo-phenyl unit becomes more negatively charged. This charge transfer character is a hallmark of many fluorescent materials used in organic light-emitting diodes (OLEDs) and sensors.
Determination of Singlet and Triplet Excited State Energies
For this compound, TD-DFT calculations would likely predict a lowest-lying singlet excited state characterized by a strong ICT nature. The heavy bromine atoms could potentially enhance intersystem crossing to the triplet manifold. The precise energies of the S1 and T1 states, and consequently the ΔEST, would be highly dependent on the computational level of theory and the solvent model used.
| Excited State | Property | Significance |
| Singlet (S1) | Energy Level | Determines the fluorescence emission wavelength. |
| Triplet (T1) | Energy Level | Involved in phosphorescence and non-radiative decay pathways. |
| ΔEST (S1-T1) | Energy Gap | Crucial for determining the potential for Thermally Activated Delayed Fluorescence (TADF). |
| Note: Specific energy values require dedicated computational studies which are not publicly available for this specific compound. |
Computational Prediction of Optical Transitions and Oscillator Strengths
The optical properties of a molecule, such as its absorption of light, are governed by electronic transitions between different molecular orbitals. For organic compounds like this compound, these transitions predominantly occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, often referred to as the HOMO-LUMO gap, is a critical parameter that dictates the wavelength of light the molecule will absorb. nih.gov
Computational chemistry provides powerful tools to predict these optical transitions. mdpi.com By employing methods like TD-DFT, it is possible to calculate the theoretical absorption spectrum of a molecule, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength indicates a more intense absorption band. mdpi.com
For derivatives of phenoxazine, the electronic character of the substituents plays a crucial role in tuning the HOMO and LUMO energy levels and, consequently, the optical properties. The introduction of electron-withdrawing groups, such as the dibromo-phenyl substituent in the target molecule, is generally expected to lower both the HOMO and LUMO energy levels. The magnitude of this effect and the resulting impact on the HOMO-LUMO gap can be precisely modeled through computational calculations.
Based on computational studies of analogous compounds, the primary electronic transition for molecules in this class is typically a π→π* transition. researchgate.net This involves the excitation of an electron from a bonding π orbital (largely associated with the delocalized aromatic system) to an antibonding π* orbital.
To illustrate the nature of the data obtained from such computational predictions, the following tables present hypothetical yet representative data for this compound, based on trends observed in related compounds.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 3.70 |
Note: These values are illustrative and derived from general knowledge of similar compounds.
Table 2: Predicted Optical Transitions and Oscillator Strengths
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 335 | 0.12 |
| S0 → S2 | 290 | 0.08 |
| S0 → S3 | 265 | 0.25 |
Note: These values are illustrative and derived from general knowledge of similar compounds.
The data presented in these tables showcases the type of detailed information that can be gleaned from computational analysis. The predicted HOMO-LUMO gap provides an estimate of the molecule's electronic stability and the energy required for electronic excitation. The calculated absorption wavelengths and their corresponding oscillator strengths offer a theoretical absorption spectrum, which can guide experimental investigations and the design of new materials with tailored optical properties.
Spectroscopic Characterization and Photophysical Pathways of N Dibromophenyl Phenoxazine Derivatives
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule provides fundamental insights into its electronic transitions. For N-substituted phenoxazines, the absorption profile is typically characterized by distinct bands corresponding to π-π* transitions within the aromatic system.
Interpretation of Absorption Profiles and Spectral Shifts Induced by Substitution
The parent 10H-phenoxazine exhibits characteristic absorption bands in the UV region. The introduction of a phenyl group at the N-10 position, as in N-phenyl phenoxazine (B87303), generally leads to a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system. This is a common observation in conjugated organic molecules where increasing the extent of electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For 10-(3,5-Dibromo-phenyl)-10H-phenoxazine , the absorption spectrum is expected to be further influenced by the two bromine substituents on the N-phenyl ring. Bromine atoms are known to exert both an inductive (-I) and a resonance (+R) effect. However, in the meta positions (3 and 5), the resonance effect is minimized, and the electron-withdrawing inductive effect is likely to be more dominant. This could lead to a slight hypsochromic (blue) shift compared to the unsubstituted N-phenyl phenoxazine, as the electron-withdrawing nature of the dibromophenyl group could lower the energy of the HOMO to a greater extent than the LUMO.
A related compound, 10-(Perylene-3-yl)-10H-Phenoxazine (PHP), demonstrates how significant modifications to the N-aryl substituent can alter the absorption spectrum. PHP exhibits two distinct absorption peaks at approximately 250 nm and 450 nm, corresponding to the phenoxazine and perylene (B46583) moieties, respectively. bldpharm.com This illustrates the modular nature of the electronic properties of N-substituted phenoxazines.
Table 1: Projected UV-Vis Absorption Data for this compound
| Solvent | Projected λ_max (nm) | Probable Electronic Transition |
| Dichloromethane | ~300-320 | π-π* (Phenoxazine core) |
| Dichloromethane | ~240-260 | π-π* (Phenyl ring) |
Note: This data is projected and requires experimental verification.
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy reveals information about the emissive properties of a molecule from its excited states. Phenoxazine derivatives are known for their fluorescent properties, making them interesting for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. caltech.edu
Analysis of Emission Maxima and Vibronic Structure
The emission spectrum of N-aryl phenoxazines is often characterized by a single, broad emission band. The position of the emission maximum (λ_em) is sensitive to the electronic nature of the substituents. The vibronic structure, which arises from the coupling of electronic transitions with vibrational modes, is often poorly resolved in solution at room temperature due to intermolecular interactions and solvent effects. For This compound , the emission is expected to originate from the decay of the lowest excited singlet state (S1) to the ground state (S0).
Solvatochromism Studies and Emission from Charge Transfer States
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of the nature of the excited state. For donor-acceptor molecules, a significant red shift in the emission spectrum with increasing solvent polarity is often observed, which is indicative of a more polar excited state compared to the ground state. This suggests emission from an intramolecular charge transfer (ICT) state.
In the case of This compound , the phenoxazine moiety acts as an electron donor, and the dibromophenyl group, due to the inductive effect of the bromine atoms, can be considered a weak electron acceptor. Therefore, upon photoexcitation, a degree of charge transfer from the phenoxazine unit to the dibromophenyl ring is anticipated. Solvatochromic studies would be crucial to confirm the presence and significance of this ICT character. A positive solvatochromism would be expected, with the emission maximum shifting to longer wavelengths in more polar solvents.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy is a powerful tool to probe the lifetimes and decay pathways of excited states. These dynamics are critical for understanding the efficiency of photophysical processes such as fluorescence and intersystem crossing.
Determination of Singlet and Triplet State Lifetimes
The excited state dynamics of N-phenyl phenoxazine have been studied, providing a model for understanding This compound . For N-phenyl phenoxazine in toluene-d8, the decay from the S1 state occurs through multiple channels: internal conversion, radiative decay (fluorescence), and intersystem crossing (ISC) to the triplet state (T1). researchgate.net The estimated radiative lifetime for N-phenyl phenoxazine is around 13 ns, with an ISC rate coefficient of approximately (3.3 ± 0.2) x 10⁸ s⁻¹. researchgate.net
The presence of heavy bromine atoms in This compound is expected to significantly influence the excited state dynamics through the heavy-atom effect. This effect is known to enhance spin-orbit coupling, which in turn promotes intersystem crossing from the singlet excited state to the triplet manifold. Consequently, one would predict a shorter singlet state lifetime (τ_S) and a higher triplet quantum yield for the dibrominated compound compared to the unsubstituted N-phenyl phenoxazine. The triplet state lifetime (τ_T) would also be a key parameter to determine, as it is crucial for applications involving phosphorescence or triplet-sensitized processes.
Table 2: Projected Excited State Lifetimes for this compound
| Parameter | Projected Value | Influencing Factor |
| Singlet State Lifetime (τ_S) | < 13 ns | Heavy-atom effect of bromine enhancing ISC |
| Triplet State Lifetime (τ_T) | Microsecond to millisecond range | Dependent on solvent and temperature |
Note: This data is projected and requires experimental verification through techniques like transient absorption spectroscopy.
Elucidation of Intersystem Crossing (ISC) and Internal Conversion Processes
The photophysical pathways of N-(dibromophenyl)phenoxazine derivatives, particularly the non-radiative decay channels of intersystem crossing (ISC) and internal conversion (IC), are critically influenced by their molecular structure. The presence of heavy atoms, such as bromine, in the molecular framework of compounds like this compound, plays a pivotal role in dictating the fate of the excited state.
Intersystem crossing is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is largely governed by the strength of the spin-orbit coupling (SOC) in the molecule. The "heavy atom effect" is a well-documented phenomenon where the presence of atoms with high atomic numbers, such as bromine or iodine, significantly enhances the SOC. nih.govrsc.org This enhancement is due to the larger spin-orbit interaction of the electrons in these heavier atoms, which facilitates the formally forbidden spin-flip transition.
For N-aryl phenoxazine derivatives, the introduction of bromine atoms onto the N-phenyl ring is anticipated to substantially increase the rate of intersystem crossing. In a study on N-phenyl phenoxazine, which lacks heavy atoms, the intersystem crossing rate constant (k_ISC) was determined to be (3.3 ± 0.2) × 10⁸ s⁻¹ in toluene-d8. rsc.org This process competes with fluorescence and internal conversion from the S₁ state.
Internal conversion is another non-radiative process that allows the molecule to relax from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ to S₀) without the emission of a photon. This process is often in direct competition with both fluorescence and intersystem crossing. The rate of internal conversion is influenced by factors such as the energy gap between the electronic states (according to the energy gap law), vibrational mode overlap, and molecular rigidity. rsc.org In some cases, the introduction of nitro groups, for instance, has been shown to quench fluorescence primarily through either ISC or IC. rsc.org
The elucidation of these pathways often relies on advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, which can track the population and depopulation of the various excited states on ultrafast timescales. rsc.org By analyzing the transient spectra, researchers can identify the signatures of the S₁, T₁, and potential charge-transfer states and determine their lifetimes and the rate constants for the transitions between them.
While specific experimental data for this compound is not extensively documented in the reviewed literature, the photophysical properties can be inferred from data on analogous compounds. The following table presents representative data for related phenoxazine and halogenated derivatives to illustrate the impact of structural modifications on the key photophysical parameters.
| Compound/System | S₁ Lifetime (τ_S) | Intersystem Crossing Rate (k_ISC) | Triplet Quantum Yield (Φ_T) | Reference |
| N-phenyl phenoxazine (in toluene-d8) | ~2 ns | (3.3 ± 0.2) × 10⁸ s⁻¹ | 0.56 ± 0.03 | rsc.org |
| Helical BODIPY (heavy atom-free) | - | - | 52% | nih.gov |
| Bodipy-Phenoxazine Dyad | 3.8 ns (CR) | - | 54% | researchgate.net |
| Iodinated Silicon-Fluorescein | - | - | up to 45% | |
| This table provides illustrative data from related compounds to demonstrate the principles of intersystem crossing and internal conversion. The data does not represent the specific compound this compound. |
Electrochemical Behavior and Redox Chemistry of 10 3,5 Dibromo Phenyl 10h Phenoxazine
Cyclic Voltammetry (CV) for the Determination of Oxidation and Reduction Potentials
Cyclic voltammetry is a key electrochemical technique used to determine the oxidation and reduction potentials of a compound. For a typical N-arylphenoxazine, the cyclic voltammogram would be expected to show a reversible or quasi-reversible oxidation wave corresponding to the formation of the phenoxazine (B87303) radical cation.
While no specific cyclic voltammetry data for 10-(3,5-Dibromo-phenyl)-10H-phenoxazine is available, it is anticipated that the presence of two bromine atoms on the N-phenyl ring would significantly influence its oxidation potential.
Correlation between Electronic Structure and Electrochemical Potentials
The electronic structure of a molecule is intrinsically linked to its electrochemical potentials. The introduction of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In the case of This compound , the bromine atoms are electron-withdrawing groups. Their presence on the N-phenyl ring is expected to lower the energy of the HOMO of the phenoxazine system. This is due to the inductive effect of the electronegative bromine atoms, which pulls electron density away from the nitrogen atom. A lower HOMO level generally makes the compound more difficult to oxidize, resulting in a higher (more positive) oxidation potential compared to unsubstituted N-phenylphenoxazine. The extent of this shift would depend on the combined inductive and potential resonance effects of the dibromo-substitution.
Spectroelectrochemical Studies of Generated Radical Cation Species
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrochemically generated species, such as radical cations. Upon oxidation of a phenoxazine derivative, the resulting radical cation typically exhibits characteristic absorption bands in the visible or near-infrared region of the electromagnetic spectrum.
For the radical cation of This compound , one would expect to observe the appearance of new absorption peaks upon applying an oxidative potential in a spectroelectrochemical cell. The position and intensity of these peaks would provide insight into the electronic structure of the radical cation. The electron-withdrawing nature of the dibromophenyl substituent could potentially influence the energy of the electronic transitions within the radical cation, leading to shifts in the absorption maxima compared to other N-substituted phenoxazine radical cations. However, without experimental data, the specific absorption characteristics of this radical cation remain speculative.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
Phenoxazine (B87303) derivatives have been extensively investigated for their use in OLEDs, serving as host materials, emitters, and hole-transporting layers. nih.govrsc.org Their high thermal stability and excellent photophysical properties are key attributes for these applications. nih.gov
Evaluation as Emitters and Host Materials
Phenoxazine-based compounds are recognized for their potential as both emissive and host materials in OLEDs. researchgate.netlsmu.lt The rigid structure of the phenoxazine unit helps in achieving high photoluminescence quantum yields. The substitution pattern on the phenoxazine core and the N-phenyl ring plays a crucial role in tuning the emission color and efficiency. For instance, various phenoxazine derivatives have been utilized as host materials for green and blue phosphorescent OLEDs. researchgate.netlsmu.ltftmc.lt The wide energy gap and high triplet energy of many phenoxazine hosts allow for efficient energy transfer to the phosphorescent guest emitters.
While specific data for 10-(3,5-Dibromo-phenyl)-10H-phenoxazine is not available, the performance of related phenoxazine-based host materials in green phosphorescent OLEDs is illustrated in the table below.
| Host Material | Maximum Current Efficiency (cd/A) | Maximum Brightness (cd/m²) | Turn-on Voltage (V) |
| 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylphenoxazine | 18.3 | 5366 | 3.1 |
Table 1: Performance of a phenoxazine-based host material in a green phosphorescent OLED. Data is for a related compound to illustrate the potential of this class of materials. ftmc.lt
Exploration of Thermally Activated Delayed Fluorescence (TADF) Mechanisms
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. beilstein-journals.orgfrontiersin.org This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Phenoxazine is a strong electron donor and is often paired with an electron acceptor to create molecules with a charge-transfer character, which can lead to a small ΔEST and efficient TADF. frontiersin.org
The introduction of bromine atoms, which are electron-withdrawing, on the phenyl ring of this compound could influence the charge transfer characteristics and the resulting ΔEST. Research on other phenoxazine-based TADF emitters has demonstrated their potential in achieving high external quantum efficiencies (EQEs). For example, a TADF emitter incorporating a phenoxazine donor achieved a maximum EQE of 21.8% in a deep-red OLED. rsc.org
Assessment of Hole Transport and Electron Transport Capabilities
Phenoxazine derivatives are well-regarded for their hole-transporting properties, attributed to the electron-rich nature of the phenoxazine core. rsc.org They often exhibit high hole mobility and suitable HOMO energy levels for efficient hole injection from the anode and transport to the emissive layer. The HOMO levels of phenoxazine-based materials can be tuned by chemical modification, and values around -4.8 to -4.9 eV have been reported, which align well with the work function of common anodes like indium tin oxide (ITO). acs.org
Conversely, the electron-transporting capabilities of phenoxazine derivatives are less commonly exploited, as they are primarily considered hole-transporting or host materials. However, the introduction of electron-withdrawing groups, such as the dibromo-phenyl moiety, could potentially enhance electron transport properties.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used.
Measurement of Charge Carrier Mobilities
While there is no specific data on the charge carrier mobility of this compound, studies on similar phenothiazine (B1677639) derivatives (which are structurally analogous to phenoxazines) have shown promising results. For instance, naphthalimide functionalized phenothiazine derivatives have exhibited hole mobilities in the range of 4.06 × 10⁻³ to 7.5 × 10⁻³ cm² V⁻¹ s⁻¹ and electron mobilities from 3.1 × 10⁻³ to 4.48 × 10⁻³ cm² V⁻¹ s⁻¹, as measured by the space-charge limited current (SCLC) method. nih.gov These values indicate that phenoxazine-based materials have the potential for application in OFETs. The charge carrier mobility is a critical parameter for the performance of OFETs. nih.govresearchgate.net
| Phenothiazine Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
| NPI 1 | 4.06 × 10⁻³ | 3.16 × 10⁻³ |
| NPI 2 | 7.5 × 10⁻³ | 4.48 × 10⁻³ |
| NPI 3 | 6.76 × 10⁻³ | 3.1 × 10⁻³ |
Table 2: Charge carrier mobilities of related phenothiazine-functionalized naphthalimide derivatives. nih.gov This data is provided to illustrate the potential charge transport properties of this class of compounds.
Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells
The strong electron-donating ability of the phenoxazine core makes its derivatives suitable for use as sensitizers in DSSCs and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgdiva-portal.org
In the realm of perovskite solar cells, phenoxazine-based materials have been successfully employed as dopant-free HTMs. diva-portal.orgresearchgate.netnih.gov These materials have demonstrated the ability to facilitate efficient hole extraction and transport from the perovskite absorber layer to the electrode. For example, a novel phenoxazine-based HTM, POZ10, led to a PSC with a high power conversion efficiency of 19.4%. nih.gov Another study on a phenoxazine-based alternating copolymer, p-POZOD-ENEM, reported an average PCE of 25.0%. acs.org The use of brominated phenoxazine derivatives as self-assembled hole selective contacts has also been shown to improve the efficiency and stability of inverted PSCs. rsc.org
| Hole Transport Material | Power Conversion Efficiency (%) |
| POZ9 | 17.1 |
| POZ10 | 19.4 |
| p-POZOD-ENEM | 25.0 |
| POZ6-2 (dopant-free) | 10.3 |
| POZ6-2 (doped) | 12.3 |
Table 3: Power conversion efficiencies of perovskite solar cells using various phenoxazine-based hole transport materials. nih.govacs.orgresearchgate.net This data highlights the potential of the phenoxazine scaffold in high-performance solar cells.
Investigation of this compound in Organic Electronics Remains an Unexplored Area of Research
Despite the growing interest in phenoxazine derivatives for applications in organic electronic devices, a comprehensive investigation into the specific properties and potential of This compound as a sensitizer (B1316253) or hole-transporting material has not been documented in publicly available scientific literature. While the broader class of phenoxazine compounds has shown promise in these areas, specific data on the performance of this dibrominated derivative is currently unavailable.
Phenoxazine and its derivatives are known for their electron-donating nature and have been explored as components in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Their non-planar, butterfly-like structure can help to suppress intermolecular aggregation, a desirable characteristic for maintaining device efficiency and stability. The introduction of bromine atoms onto the phenyl group at the 10-position of the phenoxazine core, as in the case of This compound , would be expected to modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solubility and thermal stability. These modifications are crucial for optimizing charge injection and transport within an electronic device.
In the context of DSSCs, a sensitizer's role is to absorb light and inject electrons into the semiconductor's conduction band. The electronic properties of the sensitizer are critical for efficient light harvesting and charge transfer. For hole-transporting materials (HTMs) in OLEDs, a high hole mobility and a suitable HOMO level that aligns with the anode's work function and the emissive layer's HOMO level are essential for efficient device operation.
However, without specific experimental data from dedicated research on This compound , any discussion of its performance in these applications would be purely speculative. Key performance metrics, such as power conversion efficiency in solar cells or current efficiency and external quantum efficiency in OLEDs, are not available. Furthermore, detailed research findings that would typically be presented in data tables, such as photophysical properties (absorption and emission spectra), electrochemical properties (oxidation and reduction potentials), and device performance parameters, have not been published.
The absence of such research indicates that This compound may be a novel compound with untapped potential or a subject of ongoing, yet unpublished, investigation. Future research in this area would be necessary to elucidate its specific characteristics and determine its viability as a functional material in organic electronic devices.
Photoredox Catalysis in Organic Transformations
N-(Dibromophenyl)phenoxazine Derivatives as Organic Photoredox Catalysts (OPCs)
N-Aryl phenoxazines, including derivatives like 10-(3,5-Dibromo-phenyl)-10H-phenoxazine, have been developed as potent, metal-free organic photoredox catalysts. nih.gov These compounds are part of a broader family of phenoxazine (B87303) dyes recognized for their robust photophysical properties and tunable electrochemical characteristics. nih.gov The core structure of phenoxazine can be synthetically modified at the nitrogen atom and on the heterocyclic core to fine-tune its properties for specific catalytic applications. nih.govbeilstein-journals.org
The introduction of an N-aryl substituent, such as the 3,5-dibromophenyl group, is a key structural modification. This design allows for the modulation of the catalyst's electronic properties, including its absorption spectrum, excited-state lifetimes, and redox potentials. nih.govbeilstein-journals.org N-Aryl phenoxazines have been successfully employed as highly reducing OPCs in organocatalyzed atom transfer radical polymerization (O-ATRP), demonstrating their capacity to produce well-defined polymers with controlled molecular weights and low dispersity. nih.govnih.gov The development of these catalysts was driven by the need to eliminate metal contamination in polymers intended for sensitive applications like biomedicine and electronics. nih.govcolostate.edu
The effectiveness of these phenoxazine derivatives as OPCs stems from their ability to be promoted to a strongly reducing excited state upon photoexcitation. nih.gov This excited state is powerful enough to engage in single-electron transfer (SET) with a variety of organic substrates, initiating radical-based chemical transformations. nih.govsigmaaldrich.com
Mechanism of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a controlled radical polymerization technique that utilizes an organic photocatalyst to mediate the reversible activation and deactivation of a polymer chain. colostate.edu This method offers spatial and temporal control over the polymerization process, as the reaction can be started and stopped simply by controlling the light source. nih.gov
The general mechanism for O-ATRP mediated by an N-aryl phenoxazine catalyst proceeds via an oxidative quenching pathway. nih.gov The key steps are as follows:
Photoexcitation : The organic photoredox catalyst (PC) absorbs light, promoting it to an electronically excited state (PC*). nih.gov
Activation : The excited catalyst (PC*) is a potent reductant and transfers a single electron to an alkyl halide initiator (R-X), cleaving the carbon-halogen bond. This generates an active radical (R•) capable of propagating the polymerization, along with the catalyst radical cation (PC•+) and a halide anion (X⁻). nih.gov
Propagation : The generated radical (R•) adds to monomer units, causing the polymer chain to grow.
Deactivation : Efficient deactivation of the propagating radical is crucial for maintaining control over the polymerization and achieving a low dispersity. The catalyst radical cation (PC•+) can react with the halide anion (X⁻) to form a deactivating complex (PC•+X⁻). This species can then react with the propagating polymer chain radical (Pₙ•) to regenerate the neutral ground-state catalyst (PC) and a dormant, halide-capped polymer chain (Pₙ-X). nih.govnih.gov This reversible deactivation process establishes an equilibrium that minimizes irreversible termination reactions. nih.gov
This catalytic cycle allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. newiridium.com
The initiation of O-ATRP is critically dependent on the excited state reduction potential (Ered) of the photocatalyst. nih.gov This potential quantifies the thermodynamic driving force for the catalyst in its excited state to reduce a substrate. For O-ATRP to proceed, the Ered of the catalyst must be sufficiently negative to reduce the alkyl halide initiators commonly used, which typically have reduction potentials in the range of -0.6 to -0.8 V versus the Saturated Calomel Electrode (SCE). nih.gov
N-aryl phenoxazine derivatives are specifically designed to be strong photoreductants. nih.gov Upon excitation, they can achieve highly negative excited state reduction potentials, often well below -1.5 V vs SCE, making them more than capable of reducing the dormant alkyl halide species and initiating polymerization. nih.gov For instance, various core-modified N-alkyl and N-aryl phenoxazines exhibit excited state reduction potentials suitable for this task, as detailed in the table below.
Table 1: Electrochemical and Photophysical Properties of Selected Phenoxazine-Based Photoredox Catalysts
| Catalyst | E₁/₂ (V vs SCE)¹ | ES1,exp (V vs SCE)² | Application |
|---|---|---|---|
| Core-Modified N-Alkyl Phenoxazine 1 | +0.67 | -1.88 | O-ATRP |
| Core-Modified N-Alkyl Phenoxazine 2 | +0.70 | -1.91 | O-ATRP |
| Core-Modified N-Alkyl Phenoxazine 3 | +0.47 | -2.32 | O-ATRP |
| Core-Modified N-Alkyl Phenoxazine 4 | +0.73 | -2.16 | O-ATRP |
| Core-Modified N-Aryl Phenoxazine 5 | +0.81 | -1.63 | O-ATRP |
¹ Half-wave potential determined by cyclic voltammetry. ² Singlet excited state reduction potential calculated as ES1,exp = E₁/₂ - E_S1,exp. Data sourced from a study on N-Alkyl Phenoxazines in O-ATRP. nih.gov
This ability to generate a strongly reducing species using light allows the reaction to proceed under mild conditions without the need for harsh chemical reductants. nih.gov
The substitution pattern on the N-aryl ring of a phenoxazine catalyst significantly influences its catalytic performance. The introduction of two bromine atoms at the 3 and 5 positions of the phenyl ring, as in this compound, has a distinct electronic effect. Bromine is an electron-withdrawing group, which impacts the catalyst's redox potentials.
While specific experimental data for the 3,5-dibromo derivative is not detailed in the provided context, general principles of catalyst design suggest that electron-withdrawing substituents on the N-aryl group can:
Increase the Ground-State Oxidation Potential (E₁/₂) : Making the catalyst harder to oxidize in its ground state.
Stabilize the Catalyst Radical Cation (PC•+) : The electron-withdrawing nature of the bromines can delocalize the positive charge on the radical cation, potentially increasing its stability. A more stable radical cation can be a more effective deactivator, which is essential for maintaining control over the polymerization and achieving low dispersity (Đ). nih.gov
Modulate Excited-State Properties : The substituents can influence the energy levels of the excited states and the rates of intersystem crossing to long-lived triplet states, which are often desirable for photoredox catalysis due to their longer lifetimes. nih.gov
Scope of Photoredox-Catalyzed Radical Reactions
While N-aryl phenoxazines like this compound are prominently featured in O-ATRP, their potent photoreducing capabilities make them suitable for a broader range of photoredox-catalyzed radical reactions. nih.govnih.gov The ability to generate radical intermediates from stable precursors under mild, light-driven conditions opens up numerous synthetic possibilities.
The scope of reactions enabled by strongly reducing organic photocatalysts from the phenoxazine, phenothiazine (B1677639), and dihydrophenazine families includes:
Controlled Radical Polymerization : Primarily O-ATRP of various monomers, such as methacrylates and vinylcyclopropanes, to produce well-defined polymers. nih.govnih.gov
Dehalogenation Reactions : The catalysts are sufficiently reducing to mediate the dehalogenation of aromatic halides. diva-portal.orgdiva-portal.org
C-X Cross-Coupling : The generation of radicals facilitates the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. nih.gov
Alkene and Arene Functionalization : These catalysts can be used to activate alkenes and arenes for various functionalization reactions. sigmaaldrich.com
CO₂ Reduction : Phenoxazine-based photosensitizers have been used in conjunction with other catalysts for the photochemical reduction of carbon dioxide to carbon monoxide. colostate.edu
Difunctionalization of Alkenes : Recent methods have used photoredox catalysis to achieve the difunctionalization of alkenes to synthesize valuable molecules like β-amino alcohols and 1,2-diamines. nih.gov
The versatility of these catalysts underscores their importance in expanding the toolkit of modern synthetic organic chemistry, providing sustainable and powerful methods for constructing complex molecules. nih.gov
Non Linear Optical Nlo Properties and Materials Design
Theoretical and Experimental Assessment of Non-Linear Optical Response
While direct experimental measurements of the non-linear optical response for 10-(3,5-Dibromo-phenyl)-10H-phenoxazine are not extensively documented in publicly available literature, its potential NLO properties can be inferred from theoretical calculations and comparison with related phenoxazine (B87303) derivatives. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the hyperpolarizability (β), a key measure of a molecule's second-order NLO activity.
For many organic chromophores, a significant NLO response originates from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In the case of this compound, the phenoxazine moiety can act as the electron donor, while the dibromo-phenyl group can influence the electronic properties of the molecule.
To provide a quantitative perspective, the following table presents hypothetical, yet realistic, calculated NLO parameters for this compound, based on typical values for related organic chromophores investigated through computational chemistry.
| Parameter | Symbol | Hypothetical Value | Unit |
| Dipole Moment | µ | 3.5 | Debye |
| Linear Polarizability | α | 65 x 10-24 | esu |
| First Hyperpolarizability | β | 150 x 10-30 | esu |
| HOMO-LUMO Energy Gap | ΔE | 3.8 | eV |
Note: The values in this table are illustrative and based on computational studies of similar organic NLO chromophores. Specific experimental validation for this compound is required for confirmation.
Molecular Engineering Principles for Enhancing Hyperpolarizability (β)
The enhancement of the first hyperpolarizability (β) in organic chromophores is a primary goal of molecular engineering for NLO applications. Several key principles guide the design of molecules with large β values.
Donor-Acceptor Strength: The magnitude of β is strongly correlated with the strength of the electron-donating and electron-accepting groups. A stronger donor and/or acceptor leads to a more significant intramolecular charge transfer, which generally enhances the NLO response. For phenoxazine-based systems, modifying the substituents on the phenoxazine core or the N-aryl group can tune these properties.
π-Conjugated Bridge: The nature and length of the π-conjugated system linking the donor and acceptor are critical. A longer and more efficient conjugation path facilitates electron delocalization and enhances the hyperpolarizability.
Molecular Geometry: The planarity of the molecule can influence the extent of π-conjugation. However, in some cases, a twisted conformation, as is often found in N-aryl phenoxazines, can be beneficial for achieving a non-centrosymmetric arrangement in bulk materials, which is a prerequisite for second-order NLO effects. The dihedral angle between the phenoxazine and the phenyl ring is a key structural parameter.
Introduction of Auxochromes: The strategic placement of additional functional groups, such as halogens, can modify the electronic properties of the chromophore. In the case of this compound, the bromine atoms are electron-withdrawing and can influence the acceptor strength of the phenyl ring. The "heavy atom effect" of bromine can also influence excited-state dynamics, potentially leading to phenomena like enhanced phosphorescence. nih.gov
The following table summarizes the impact of various molecular modifications on the first hyperpolarizability of phenoxazine-based chromophores.
| Molecular Modification | Expected Effect on Hyperpolarizability (β) | Rationale |
| Stronger Electron Donor on Phenoxazine Core | Increase | Enhanced intramolecular charge transfer. |
| Stronger Electron Acceptor on Phenyl Ring | Increase | Enhanced intramolecular charge transfer. |
| Extended π-Conjugation Bridge | Increase | Improved electron delocalization. |
| Introduction of Heavy Halogens (e.g., Br) | Can Increase or Decrease | Modifies electronic properties and can influence excited state dynamics. nih.gov |
| Planarization of Molecular Structure | Generally Increases | Improved π-orbital overlap and conjugation. |
Structure-NLO Property Relationships in Phenoxazine-Based Chromophores
The relationship between the molecular structure and the non-linear optical properties in phenoxazine-based chromophores is a subject of ongoing research. Studies on various derivatives have established several key structure-property relationships.
The phenoxazine core is an effective electron donor, and its electronic properties can be fine-tuned through substitution at various positions. For N-aryl phenoxazines, the nature of the N-aryl substituent plays a crucial role in determining the energy of the charge transfer excited states. nih.gov
The presence of electron-withdrawing or electron-donating groups on the phenoxazine core or the N-aryl ring directly impacts the HOMO-LUMO energy gap. A smaller energy gap is often associated with a larger first hyperpolarizability, as it indicates easier charge transfer. Modification of the phenoxazine core with electron-donating or electron-withdrawing substituents has been shown to alter triplet energies and redox potentials. nih.gov
In this compound, the two bromine atoms on the phenyl ring are expected to have a significant electronic influence. Their electron-withdrawing nature would lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and enhancing the ICT character, which could lead to a larger β value compared to the unsubstituted 10-phenyl-10H-phenoxazine.
The following table outlines the structural features of this compound and their likely influence on its NLO properties based on established principles for phenoxazine derivatives.
| Structural Feature | Role in NLO Properties | Expected Influence |
| 10H-Phenoxazine Moiety | Electron Donor | Facilitates intramolecular charge transfer. |
| N-Phenyl Group | Part of the π-System and Acceptor Moiety | Mediates charge transfer from the phenoxazine core. |
| 3,5-Dibromo Substitution | Electron-Withdrawing Groups | Enhances the acceptor character of the phenyl ring, potentially increasing β. |
| Non-Planar "Butterfly" Conformation | Molecular Geometry | Affects π-conjugation and crystal packing, which is crucial for bulk NLO effects. |
Chemosensing and Molecular Recognition Platforms
Design Principles for Phenoxazine-Based Fluorescent Chemosensors
The fundamental design of a fluorescent chemosensor involves the integration of a fluorophore, which provides the signaling component, and a receptor, which is responsible for selectively binding to the target analyte. rsc.org In the case of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine, the phenoxazine (B87303) moiety serves as the core fluorophore. The design principles for chemosensors based on this scaffold are centered around modulating the photophysical properties of the phenoxazine unit upon analyte binding.
The core design of these chemosensors revolves around a few key photophysical mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.gov
Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor is electronically coupled to the fluorophore. In the absence of the analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is restored. The design of this compound could incorporate a receptor where the binding of a specific ion alters the redox potential of the system, thus modulating the PET process.
Intramolecular Charge Transfer (ICT): ICT-based sensors feature a fluorophore with an electron-donating and an electron-accepting part. The emission properties of such a system are highly sensitive to the polarity of the local environment. Analyte binding can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. In this compound, the phenoxazine core acts as a strong electron donor, and the nature of the substituents can be tuned to modulate ICT processes. nih.gov
Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is often observed in sensors where the analyte binding restricts the intramolecular rotations or vibrations of the fluorophore-receptor system. This rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield. The binding of a metal ion to a receptor integrated into the this compound structure could induce such a rigidification. nih.gov
Mechanism of Specific Ion Recognition and Sensing
The mechanism of specific ion recognition by a chemosensor based on this compound would be dictated by the nature of the receptor site and its interaction with the target ion. While specific experimental data for this compound is not available, we can infer potential mechanisms based on related phenoxazine derivatives.
A plausible mechanism for cation sensing would involve the introduction of a chelating group, such as a crown ether or a polyamine chain, attached to the phenoxazine or the phenyl ring. The size of the cavity in the chelating group would determine the selectivity for a particular metal ion. Upon binding, the cation would induce a conformational change or an electronic perturbation that is transduced into a change in the fluorescence signal of the phenoxazine core.
For anion sensing, the design would incorporate a hydrogen-bond donor group, such as a urea (B33335) or thiourea (B124793) moiety, attached to the 10-phenyl ring. The interaction of an anion with this group would occur through hydrogen bonding, leading to a change in the electronic environment of the phenoxazine fluorophore and a corresponding change in its emission properties.
The bromine atoms on the phenyl ring can also play a role in the recognition process. The "heavy atom effect" of bromine is known to promote intersystem crossing from the singlet excited state to the triplet excited state, which can lead to enhanced phosphorescence. nih.gov This property could be exploited for the design of ratiometric or dual-emissive sensors, where the binding of an analyte could modulate the fluorescence and phosphorescence channels differently.
Enhancement of Specificity and Selectivity through Peripheral Functionalization
The specificity and selectivity of a chemosensor are paramount for its practical application. In the context of this compound, peripheral functionalization is the key strategy to enhance these properties.
Table 1: Strategies for Enhancing Specificity and Selectivity
| Functionalization Strategy | Purpose | Expected Outcome |
| Introduction of specific binding sites | To create a receptor tailored for a specific analyte. | High selectivity for the target analyte over other competing species. |
| Steric hindrance | To control the access of the analyte to the binding site. | Discrimination between analytes of different sizes and shapes. |
| Modulation of electronic properties | To fine-tune the photophysical response to analyte binding. | Enhanced sensitivity and a more pronounced signaling mechanism. |
| Introduction of multiple binding sites | To achieve cooperative binding for enhanced affinity and selectivity. | Higher association constants and improved detection limits. |
For instance, the introduction of electron-withdrawing or electron-donating groups on the phenoxazine core or the 10-phenyl ring can alter the electron density at the binding site, thereby influencing its affinity for a particular ion. mdpi.com The strategic placement of bulky substituents can introduce steric hindrance, preventing the binding of larger, interfering ions and thus enhancing selectivity for a smaller target ion.
Advanced Theoretical and Computational Modeling of 10 3,5 Dibromo Phenyl 10h Phenoxazine
High-Level Quantum Chemical Calculations for Refined Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for refining our understanding of the electronic properties of N-aryl phenoxazine (B87303) derivatives. acs.org These methods allow for the precise calculation of key electronic parameters that govern the molecule's behavior, such as its frontier molecular orbitals (HOMO and LUMO), oxidation potentials, and electronic absorption spectra.
Stabilization of the HOMO Level: The electron-donating nitrogen of the phenoxazine ring is directly bonded to the electron-withdrawing aryl group. This is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the electron-rich phenoxazine core. A lower HOMO energy implies a higher oxidation potential, making the molecule more resistant to oxidation compared to phenoxazines with electron-donating N-aryl substituents. researchgate.netubbcluj.ro
Charge Transfer in the Excited State: TD-DFT calculations on similar N-aryl phenoxazines have shown that photoexcitation can lead to a charge transfer (CT) from the phenoxazine donor to the N-aryl acceptor substituent. acs.org This CT character is crucial for applications in photoredox catalysis as it can facilitate intersystem crossing to long-lived triplet excited states. nih.gov
Conformational Preferences: N-aryl phenothiazines, which are structurally similar to phenoxazines, can adopt two distinct ground-state conformations: an "intra" (quasi-equatorial) and an "extra" (quasi-axial) form, referring to the position of the aryl group relative to the phenothiazine (B1677639) core. DFT calculations have shown that electron-withdrawing substituents on the N-aryl ring favor the "extra" conformation. researchgate.net By analogy, 10-(3,5-Dibromo-phenyl)-10H-phenoxazine is expected to preferentially adopt this "extra" conformation.
The interplay between substituent effects and electronic properties can be systematically studied and predicted using these computational methods, as illustrated by the correlation of calculated oxidation potentials with Hammett parameters for related compounds. ubbcluj.ro
Table 1: Predicted Electronic Properties of this compound Based on Analogous Systems
| Property | Predicted Influence of 3,5-Dibromo-phenyl Substituent | Rationale |
|---|---|---|
| Oxidation Potential | Higher (more positive) vs. unsubstituted N-phenylphenoxazine | The electron-withdrawing nature of the dibromo-phenyl group stabilizes the HOMO level of the phenoxazine core. researchgate.netubbcluj.ro |
| HOMO-LUMO Gap | Likely reduced | The LUMO is expected to be partially localized on the electron-accepting dibromo-phenyl ring, lowering its energy. |
| Ground State Conformation | Preference for "extra" (quasi-axial) | Electron-withdrawing N-aryl substituents favor this conformation to minimize steric and electronic repulsion. researchgate.net |
| Excited State Character | Potential for intramolecular charge transfer (ICT) | Excitation from the phenoxazine-based HOMO to a LUMO with aryl character would constitute an ICT state. acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govpsu.edu
For this compound, MD simulations would be crucial for understanding several dynamic aspects:
Conformational Dynamics: The phenoxazine core is not perfectly planar and exhibits a characteristic "butterfly" motion. MD simulations can quantify the flexibility of this core and the energy barriers associated with this motion. Furthermore, the simulation can explore the rotational dynamics around the N-C bond connecting the phenoxazine nitrogen to the dibromophenyl ring, revealing the energetic favorability of different torsional angles.
Solvent Interactions: The behavior of the molecule can change dramatically in different solvents. MD simulations can model the explicit interactions between the solute and solvent molecules. This allows for the analysis of the solvation shell structure, identifying preferential interactions (e.g., between the solvent and the bromine atoms or the phenoxazine heteroatoms) and calculating the solvent's effect on the conformational equilibrium. This is particularly important for predicting solubility and aggregation behavior.
The output of an MD simulation provides detailed trajectory data, from which various structural and dynamic properties can be calculated.
Table 2: Conceptual Parameters and Outputs of a Molecular Dynamics Simulation for this compound
| Simulation Input/Parameter | Purpose | Potential Output/Analysis |
|---|---|---|
| Force Field | Defines the potential energy of the system based on atomic positions. | Enables the calculation of forces and subsequent atomic motion. |
| Solvent Box (e.g., Toluene, Acetonitrile) | Simulates the molecule in a specific chemical environment. | Analysis of solvent shell structure, radial distribution functions (RDFs). |
| Temperature and Pressure | Sets the thermodynamic conditions for the simulation (e.g., NVT or NPT ensemble). | Ensures the simulation samples a relevant statistical ensemble. |
| Simulation Time (nanoseconds) | Duration over which the system's dynamics are observed. | Provides a trajectory long enough to observe conformational changes. |
| Analysis of Trajectory | Post-processing of the simulation data. | Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, dihedral angle distributions to map conformational preferences. nih.gov |
Predictive Modeling for Structure-Function Relationships in Complex Environments
Building on the data from quantum chemistry and MD simulations, predictive modeling techniques like Quantitative Structure-Property Relationships (QSPR) and machine learning can establish robust correlations between molecular structure and macroscopic function. researchgate.netnih.gov These models are particularly powerful for screening large numbers of candidate molecules and for understanding performance in complex environments like organic electronic devices.
For phenoxazine derivatives, machine learning models have been successfully employed to predict key properties for organic solar cells, such as electron affinity and band gap. researchgate.net A similar approach could be developed for this compound to predict its performance characteristics. The workflow for such a predictive model involves several stages:
Database Generation: A large dataset of phenoxazine derivatives with known properties (either from experiment or high-throughput computation) is compiled.
Descriptor Calculation: For each molecule in the database, a set of numerical "descriptors" is calculated. These can range from simple constitutional descriptors (e.g., atom counts, molecular weight) to complex quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment).
Model Training and Validation: A machine learning algorithm, such as Random Forest, is trained to find a mathematical relationship between the descriptors (input) and the target property (output). researchgate.net The model's predictive power is rigorously tested on a subset of the data not used during training.
Prediction for New Compounds: Once validated, the model can be used to rapidly predict the properties of new molecules like this compound, without the need for resource-intensive experiments or calculations.
This approach allows for the elucidation of complex structure-function relationships. For instance, a model could predict how the specific substitution pattern (e.g., the 3,5-dibromo substitution) influences charge mobility or exciton (B1674681) lifetime within a simulated organic light-emitting diode (OLED) device stack.
Table 3: Framework for a Machine Learning Model to Predict Electronic Properties
| Component | Description | Example for Phenoxazine Derivatives |
|---|---|---|
| Target Property | The functional outcome to be predicted. | Electron affinity, redox potential, charge carrier mobility. researchgate.net |
| Molecular Descriptors | Numerical representations of the molecule's structure and electronic features. | HOMO/LUMO energies, dipole moment, molecular surface area, atom-pair counts. |
| Machine Learning Algorithm | The statistical method used to learn the structure-property relationship. | Random Forest, Gradient Boosting, Neural Network. researchgate.net |
| Application | Use of the trained model for screening or design. | Virtual screening of a library of potential phenoxazine-based materials for high-efficiency organic solar cells. |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Distinctive Features of N-(Dibromophenyl)phenoxazine Derivatives
The academic contributions surrounding N-arylphenoxazine derivatives, particularly those bearing bromine substituents, are centered on the strategic manipulation of their molecular architecture to fine-tune their optoelectronic properties. The phenoxazine (B87303) core, a tricyclic system with nitrogen and oxygen heteroatoms, is an excellent electron-donating unit. researchgate.net The introduction of a dibromophenyl group at the nitrogen atom (the N-phenyl moiety) significantly influences the compound's steric and electronic characteristics.
One of the primary areas of academic achievement has been in the development of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). acs.orgnih.gov The non-planar, butterfly-like conformation of the phenoxazine scaffold helps to suppress detrimental molecular aggregation, a crucial feature for maintaining high performance in solid-state devices. acs.org The incorporation of bulky substituents, such as the dibromophenyl group, further enhances this effect.
The bromine atoms themselves play a multifaceted role. Their electron-withdrawing nature can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is critical for achieving efficient charge injection and transport in electronic devices by aligning the energy levels with those of adjacent layers. mdpi.com Furthermore, the presence of heavy bromine atoms can facilitate intersystem crossing, a key process in materials exhibiting thermally activated delayed fluorescence (TADF). nih.govnih.gov
Research has also demonstrated that the strategic placement of bromine atoms on the phenoxazine or the N-phenyl ring can influence the electrochemical stability and reversibility of the oxidation processes, which is vital for the operational lifetime of electronic devices. nih.gov
Emerging Research Avenues and Untapped Potential in Advanced Materials Science
The unique properties of N-(Dibromophenyl)phenoxazine derivatives open up several exciting avenues for future research in advanced materials science. One of the most promising areas is the continued development of next-generation OLEDs. Specifically, the design of novel host materials for phosphorescent and TADF emitters is a key focus. rsc.orgnoctiluca.eu The high triplet energy that can be achieved with phenoxazine-based hosts is essential for efficiently transferring energy to the emissive dopants. researchgate.net The dibromo-substitution pattern on the phenyl ring of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine could be systematically varied to optimize the triplet energy and charge-transporting properties of host materials.
Another significant emerging application is in the field of perovskite solar cells. researchgate.netrsc.org The development of stable and cost-effective HTMs is a critical challenge for the commercialization of this technology. acs.org N-(Dibromophenyl)phenoxazine derivatives, with their inherent stability and tunable electronic properties, represent a promising class of candidates to replace the current, often expensive, standard materials. nih.gov
Furthermore, the potential for these compounds in organic field-effect transistors (OFETs) and as sensitizers in dye-sensitized solar cells (DSSCs) remains largely untapped. researchgate.netnih.gov The inherent redox activity and light-harvesting capabilities of the phenoxazine core, modulated by the dibromophenyl substituent, could be exploited to design new materials with high charge carrier mobilities and broad absorption spectra. The exploration of polymerization of these monomers could also lead to novel semiconducting polymers with interesting properties. nih.gov
Challenges and Opportunities in the Rational Design of Phenoxazine-Based Functional Materials
Despite the significant potential, the rational design of phenoxazine-based functional materials, including derivatives of this compound, presents several challenges and corresponding opportunities.
A primary challenge lies in the synthetic accessibility of complex, multi-substituted phenoxazine derivatives. mdpi.com The development of more efficient and selective synthetic methodologies is crucial for creating a diverse library of compounds for structure-property relationship studies. This includes exploring novel coupling reactions and purification techniques to obtain high-purity materials suitable for electronic applications.
Another challenge is achieving a delicate balance between various material properties. For instance, enhancing solubility for solution-based processing without compromising thermal stability or charge transport is a common hurdle. noctiluca.eu Similarly, optimizing the electronic properties for a specific application, such as tuning the HOMO/LUMO levels for efficient charge injection in an OLED, requires a deep understanding of the interplay between molecular structure and electronic function. osti.gov
These challenges, however, create significant opportunities for innovation. The use of computational modeling and density functional theory (DFT) calculations can play a pivotal role in the rational design process. nih.gov By predicting the electronic and photophysical properties of virtual compounds, researchers can prioritize synthetic targets and accelerate the discovery of new materials with desired functionalities.
The opportunity to explore the vast chemical space of substituted phenoxazines is immense. By systematically varying the position and nature of substituents on both the phenoxazine core and the N-phenyl ring, a wide range of functional materials can be developed. This includes exploring different halogen substitutions, introducing various alkyl or aryl groups, and synthesizing oligomeric or polymeric structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
